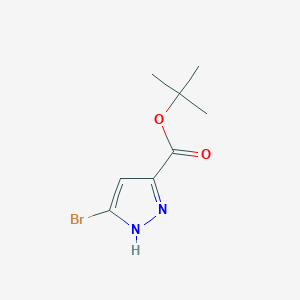

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Méthodes De Préparation

The synthesis of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyrazole ring are key structural features that contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity

Activité Biologique

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the tert-butyl group and a bromine atom contributes to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the pyrazole core is known for its role in modulating biological functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may also serve as a modulator for receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

| Study | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Aurora-A Kinase | Inhibition | 0.067 | Significant anticancer potential observed. |

| Study 2 | CFTR Potentiation | Potentiation | 0.236 | Enhanced chloride secretion in mutant CFTR cells. |

| Study 3 | HSET (KIFC1) | Inhibition | Micromolar range | Induces multipolar spindle formation in cancer cells. |

Case Study 1: Anticancer Activity

In a study investigating various pyrazole derivatives, this compound showed promising results as an inhibitor of Aurora-A kinase, a critical target in cancer therapy. The compound exhibited an IC50 value of 0.067 µM, indicating potent inhibition and suggesting its potential as a lead compound for further development in anticancer drugs .

Case Study 2: CFTR Modulation

Research on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators highlighted the role of tert-butyl derivatives in enhancing CFTR function. The compound demonstrated an EC50 of 0.236 µM for increasing chloride secretion in cells carrying the G551D mutation, showcasing its potential application in treating cystic fibrosis .

Case Study 3: HSET Inhibition

The compound was also evaluated for its ability to inhibit HSET (KIFC1), which is essential for cancer cell survival under conditions of centrosome amplification. The results indicated that it could induce multipolarity in cancer cells, leading to cell death through aberrant mitotic processes .

Propriétés

IUPAC Name |

tert-butyl 5-bromo-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIWWRZZTQAJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.